1-{[(Tert-butoxy)carbonyl](methyl)amino}-3,3-difluorocyclobutane-1-carboxylic acid
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Overview
Description
1-{(Tert-butoxy)carbonylamino}-3,3-difluorocyclobutane-1-carboxylic acid is a synthetic organic compound with the molecular formula C11H17F2NO4. It is characterized by the presence of a cyclobutane ring substituted with difluoromethyl and tert-butoxycarbonyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
The synthesis of 1-{(Tert-butoxy)carbonylamino}-3,3-difluorocyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclobutane ring: This can be achieved through cycloaddition reactions or other ring-forming strategies.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents under controlled conditions.
Protection of the amino group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
1-{(Tert-butoxy)carbonylamino}-3,3-difluorocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{(Tert-butoxy)carbonylamino}-3,3-difluorocyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Mechanism of Action
The mechanism of action of 1-{(Tert-butoxy)carbonylamino}-3,3-difluorocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are the subject of ongoing research, with studies focusing on elucidating the precise molecular mechanisms .
Comparison with Similar Compounds
1-{(Tert-butoxy)carbonylamino}-3,3-difluorocyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
1-{[(Tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid: This compound has a similar cyclobutane ring but differs in the presence of an oxo group instead of the difluoromethyl group.
1-{[(Tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid: This compound features a hydroxymethyl group instead of the difluoromethyl group.
The uniqueness of 1-{(Tert-butoxy)carbonylamino}-3,3-difluorocyclobutane-1-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3,3-difluoro-1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-9(2,3)18-8(17)14(4)10(7(15)16)5-11(12,13)6-10/h5-6H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHSTQRYVXRMCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CC(C1)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2231676-48-3 |
Source
|
Record name | 1-{[(tert-butoxy)carbonyl](methyl)amino}-3,3-difluorocyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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